Desmethyl Cyclobenzaprine Hydrochloride

Catalog No.
S1553082
CAS No.
438-59-5
M.F
C19H20ClN
M. Wt
297.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmethyl Cyclobenzaprine Hydrochloride

CAS Number

438-59-5

Product Name

Desmethyl Cyclobenzaprine Hydrochloride

IUPAC Name

methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium;chloride

Molecular Formula

C19H20ClN

Molecular Weight

297.8 g/mol

InChI

InChI=1S/C19H19N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-13,20H,6,14H2,1H3;1H

InChI Key

UZMPCPFDZYTEJG-UHFFFAOYSA-N

SMILES

CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Synonyms

3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine Hydrochloride; 10,11-Didehydronortriptyline Hydrochloride; N 7068 Hydrochloride; Norproheptatriene Hydrochloride; Ro 4-6011

Canonical SMILES

C[NH2+]CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.[Cl-]

Pharmaceutical Formulation Development

Application Summary: Desmethyl Cyclobenzaprine Hydrochloride has been used in the development of sublingual cyclobenzaprine tablets . This formulation is intended to be a promising agent for the treatment of psychological disorders .

Methods of Application: The development process involved the establishment of a standardized, controlled, and physiologically relevant ex vivo permeation model . This model combined the Kerski diffusion cell, process automation, novel assays for tissue integrity and viability, and sensitive LC-MS/MS analysis . The model also incorporated monitoring of drug metabolism during transmucosal permeation .

Results and Outcomes: The model led to a 4.68-fold enhancement in the formulation development of cyclobenzaprine . It was also feasible to assess the impact of dosage form alterations under stress conditions, with the detection of a 33.85% lower permeation due to salt disproportionation . The model enabled successful formulation development for cyclobenzaprine sublingual tablets and targeted development of patient-oriented drugs for the oral cavity .

Analytical Chemistry

Application Summary: Desmethyl Cyclobenzaprine Hydrochloride has been used in the development of a novel and efficient method for determining cyclobenzaprine (CBP) in human plasma and tablets .

Methods of Application: The method involves simple liquid–liquid microextraction and ultra-high performance liquid chromatography-diode-array detector . This technique allows for the efficient extraction and detection of cyclobenzaprine, providing a reliable method for its quantification in various samples .

Results and Outcomes: The method has proven to be effective in determining cyclobenzaprine in human plasma and tablets . This could be particularly useful in pharmacokinetic studies, therapeutic drug monitoring, and in quality control of pharmaceutical formulations .

Desmethyl Cyclobenzaprine Hydrochloride is a significant metabolite of Cyclobenzaprine, a muscle relaxant commonly prescribed to relieve muscle spasms. The chemical structure of Desmethyl Cyclobenzaprine is characterized by the absence of a methyl group at the nitrogen atom compared to its parent compound, Cyclobenzaprine. This structural modification influences its pharmacological properties and biological activities.

The molecular formula for Desmethyl Cyclobenzaprine Hydrochloride is C19H20NClC_{19}H_{20}NCl, and it has a molecular weight of approximately 303.83 g/mol. This compound is known for its role in modulating neurotransmitter activity, particularly in the central nervous system, where it affects serotonin and norepinephrine pathways .

  • Light Absorption: The conjugated double bond system could allow DCH to absorb light of specific wavelengths, potentially making it useful in dye-sensitized solar cells [].
Primarily involving oxidation and demethylation processes. The primary metabolic pathway involves the cytochrome P450 enzyme system, particularly isoenzymes 1A2, 3A4, and 2D6, which facilitate the demethylation of Cyclobenzaprine to form Desmethyl Cyclobenzaprine .

In laboratory settings, Desmethyl Cyclobenzaprine can be analyzed through high-performance liquid chromatography coupled with mass spectrometry techniques, allowing for the identification of its degradation products and metabolites .

Desmethyl Cyclobenzaprine Hydrochloride exhibits biological activity primarily as a muscle relaxant. Its mechanism involves the inhibition of norepinephrine and serotonin reuptake in the synaptic cleft, leading to increased neurotransmitter availability. This action contributes to its effectiveness in alleviating muscle spasms and associated pain .

Moreover, studies indicate that Desmethyl Cyclobenzaprine may also influence various receptor systems, including adrenergic and histaminergic receptors, which can result in side effects such as sedation or drowsiness .

The synthesis of Desmethyl Cyclobenzaprine Hydrochloride typically involves the demethylation of Cyclobenzaprine. This can be achieved through various chemical methods, including:

  • Chemical Demethylation: Utilizing reagents that facilitate the removal of methyl groups from the nitrogen atom.
  • Biotransformation: Employing microbial or enzymatic systems that mimic metabolic processes to convert Cyclobenzaprine into its desmethylated form.

Recent advancements have focused on developing efficient extraction and purification methods to isolate Desmethyl Cyclobenzaprine from biological samples using techniques like liquid-liquid extraction combined with chromatographic analysis .

Desmethyl Cyclobenzaprine Hydrochloride has several applications in both clinical and research settings:

  • Pharmaceutical Development: It is used in formulating sublingual tablets for enhanced delivery and absorption of Cyclobenzaprine .
  • Analytical Chemistry: It serves as a reference standard in analytical methods for quantifying Cyclobenzaprine levels in plasma and pharmaceutical formulations.
  • Research: Investigations into its pharmacokinetics and pharmacodynamics help understand its role as an active metabolite influencing therapeutic outcomes.

Interaction studies involving Desmethyl Cyclobenzaprine Hydrochloride have revealed significant insights into its pharmacological profile. It has been shown to interact with various drugs that affect serotonin levels, potentially increasing the risk of serotonin syndrome when co-administered with other serotonergic agents .

Additionally, studies highlight interactions with drugs metabolized by the same cytochrome P450 enzymes, suggesting potential alterations in efficacy or toxicity profiles when used concurrently with other medications.

Desmethyl Cyclobenzaprine Hydrochloride shares structural similarities with several compounds that also influence muscle relaxation and neurotransmitter modulation. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityMechanism of ActionUnique Features
CyclobenzaprineParent compoundInhibits norepinephrine and serotonin reuptakeMore potent as a muscle relaxant
CarisoprodolSimilar skeletal structureCentral nervous system depressantDifferent mechanism; metabolized to meprobamate
MetaxaloneSimilar core structureMuscle relaxant via CNS actionLess sedative effect compared to Desmethyl Cyclobenzaprine
OrphenadrineSimilar functional groupsAnticholinergic effects alongside muscle relaxationAlso acts as an analgesic

Desmethyl Cyclobenzaprine's unique position as a metabolite allows it to contribute significantly to the therapeutic effects of its parent compound while also presenting distinct pharmacological properties that warrant further investigation in clinical settings .

Traditional Synthesis Routes from Cyclobenzaprine Precursors

Traditional synthesis routes for desmethyl cyclobenzaprine hydrochloride primarily rely on the demethylation of cyclobenzaprine precursors through established chemical and enzymatic methodologies [3] [5]. The conventional approach involves the oxidative N-demethylation of cyclobenzaprine, which is catalyzed by hepatic cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, with CYP2D6 playing a lesser role [3] [11] [13].

The traditional chemical synthesis pathway begins with 5-dibenzosuberenone as the starting material, which undergoes reaction with a Grignard reagent derived from 3-dimethylaminopropyl chloride [1]. This process forms the intermediate 5-hydroxy compound, which subsequently undergoes dehydration to produce cyclobenzaprine [1]. The demethylation step to produce desmethyl cyclobenzaprine historically employed conventional N-demethylation reagents under controlled conditions.

Table 1: Traditional Synthesis Parameters for Desmethyl Cyclobenzaprine Formation

ParameterConditionTemperature RangeDuration
Initial Grignard FormationTetrahydrofuran solvent0-15°C30-90 minutes
Hydrolysis/Dehydration15-25% aqueous hydrochloric acid50-100°C1-6 hours
N-DemethylationCytochrome P450 mediated37°C (physiological)Variable
Final CrystallizationIsopropyl alcohol0-10°C2-3 hours

The enzymatic approach utilizing fungal biotransformation systems has demonstrated significant potential for producing mammalian metabolites of cyclobenzaprine [12]. Cunninghamella elegans has been successfully employed as a microbial model, achieving 75% biotransformation of cyclobenzaprine within 72 hours, with N-desmethylcyclobenzaprine representing 21% of the major metabolites produced [12].

Novel One-Pot Synthesis Methodologies

One-pot synthesis methodologies represent a significant advancement in the efficient preparation of desmethyl cyclobenzaprine hydrochloride, offering improved atom economy and reduced processing steps [1] [20]. The novel one-pot approach eliminates the need for isolation and purification of intermediate compounds, thereby increasing overall yield and reducing manufacturing costs [1].

The innovative one-pot process comprises several sequential reactions conducted in a single reaction vessel [1] [24]. The methodology begins with the preparation of dimethylaminopropyl magnesium chloride through reaction of 3-dimethylaminopropyl chloride with magnesium metal in tetrahydrofuran [1]. This Grignard reagent subsequently reacts with 5-dibenzosuberenone at temperatures between 0-15°C [1] [24].

The reaction mass then undergoes simultaneous hydrolysis and dehydration without intermediate isolation, utilizing 15-25% weight per volume aqueous hydrochloric acid solution at temperatures of 70-80°C for 2-3 hours [1] [24]. Following neutralization with aqueous sodium carbonate solution, the product undergoes extraction with methylene dichloride [1]. The final step involves acidification with isopropyl alcohol hydrochloride solution at 0-10°C to precipitate the hydrochloride salt [1].

Table 2: One-Pot Synthesis Optimization Parameters

Synthesis StepOptimal ConditionsYield EnhancementProcess Advantage
Grignard FormationTetrahydrofuran, 0-15°CBase reactionReduced solvent usage
Coupling Reaction30-90 minutes stirring85-90% conversionSingle vessel operation
Hydrolysis/Dehydration15-25% hydrochloric acid, 70-80°C70-80% overall yieldElimination of isolation steps
Salt FormationIsopropyl alcohol hydrochloride, 0-10°C>99.90% purityDirect crystallization

This one-pot methodology offers several advantages over traditional multi-step processes, including reduced use of hazardous solvents such as benzene and chloroform, elimination of acetyl chloride requirements, and achievement of pharmaceutical-grade purity exceeding 99.90% through high-performance liquid chromatography analysis [1].

Purification Techniques for Pharmaceutical-Grade Material

Purification techniques for pharmaceutical-grade desmethyl cyclobenzaprine hydrochloride employ sophisticated methodologies to achieve the stringent purity requirements necessary for regulatory compliance [6] [7]. The purification process typically involves multiple stages of crystallization, filtration, and chromatographic separation to remove process-related impurities and achieve pharmaceutical standards.

The primary purification approach utilizes recrystallization techniques employing anhydrous acetone as the recrystallization solvent [6]. The process involves dissolving crude desmethyl cyclobenzaprine hydrochloride in anhydrous acetone at a ratio of 10-40 milliliters per gram of crude product, followed by heating under reflux conditions until complete dissolution [6]. Activated carbon is then added at 5-15% by weight of the crude product and heated under reflux for 30 minutes to remove colored impurities [6].

Following the activated carbon treatment, silica gel is added at 1-10% by weight of the crude product for additional adsorption purification, with stirring and reflux maintained for 20 minutes [6]. The mixture is then filtered while hot, and the filtrate is allowed to cool naturally to room temperature overnight before suction filtration and vacuum drying at 40°C [6].

Table 3: Purification Technique Parameters and Outcomes

Purification StageMaterials UsedProcessing ConditionsPurity Achievement
Primary RecrystallizationAnhydrous acetone10-40 mL/g, refluxInitial purification
DecolorizationActivated carbon (5-15%)30 minutes refluxColor removal
Adsorption PurificationSilica gel (1-10%)20 minutes reflux stirringTrace impurity removal
Final CrystallizationRoom temperature coolingOvernight crystallization>99.6% purity

Advanced chromatographic techniques are employed for analytical verification and final purification steps [7] [8]. Liquid chromatography-mass spectrometry methods utilize methyl tert-butyl ether extraction followed by reconstitution with mobile phase consisting of acetonitrile and ammonium acetate buffer [7] [8]. The chromatographic separation is achieved using Phenomenex Luna C18 columns with gradient elution protocols [8].

Extraction procedures for plasma and biological samples employ methyl tert-butyl ether as the organic solvent, with samples undergoing vortex mixing, centrifugation, and nitrogen stream evaporation before reconstitution [7]. This methodology achieves extraction efficiency suitable for pharmaceutical analysis and bioequivalence studies [7].

Process-Related Impurities and Control Strategies

Process-related impurities in desmethyl cyclobenzaprine hydrochloride synthesis arise from various sources including starting materials, synthetic intermediates, degradation products, and side reactions [16] [29] [31]. Understanding and controlling these impurities is essential for ensuring pharmaceutical quality and regulatory compliance according to International Council for Harmonization guidelines [31] [32].

The primary process-related impurities include dibenzosuberenone, amitriptyline, cyclobenzaprine N-oxide, and anthrachinone [16] [31]. These impurities form through specific degradation pathways, with cyclobenzaprine degrading through oxidation of both endocyclic and exocyclic double bonds to form epoxides, as well as oxidation of the tertiary amine group to generate N-oxide compounds [16].

Table 4: Major Process-Related Impurities and Formation Mechanisms

Impurity NameChemical OriginFormation MechanismControl Strategy
DibenzosuberenoneStarting material residueIncomplete conversionReaction monitoring
AmitriptylineStructural analogSide reaction formationSelective synthesis conditions
Cyclobenzaprine N-oxideOxidative degradationTertiary amine oxidationAntioxidant addition
AnthrachinoneTerminal degradationComplete oxidative cleavageStorage condition control
5-Hydroxy compoundSynthetic intermediateIncomplete dehydrationReaction completion monitoring

Degradation mechanisms involve the formation of unstable epoxides that undergo further degradation to more polar compounds and subsequent cleavage of the alkyl side-chain [16]. These epoxides represent critical intermediates that require monitoring throughout the synthesis process to prevent accumulation of genotoxic impurities [16].

Control strategies for process-related impurities encompass multiple approaches including optimization of reaction conditions, implementation of in-process monitoring, and establishment of validated analytical methods [29] [31]. High-performance liquid chromatography coupled with mass spectrometry represents the primary analytical technique for impurity detection and quantification [31].

Table 5: Impurity Control Strategies and Analytical Methods

Control ApproachImplementation MethodMonitoring TechniqueAcceptance Criteria
Reaction OptimizationTemperature and pH controlIn-process HPLC<0.1% individual impurities
Raw Material ControlVendor qualificationIncoming material testingUSP/EP specifications
Process MonitoringReal-time analysisLC-MS/MS detectionProcess capability studies
Stability TestingAccelerated conditionsForced degradation studiesICH Q1A guidelines
Method ValidationAnalytical proceduresSpecificity and sensitivityICH Q2 requirements

Nitrosamine impurities represent a particular concern in desmethyl cyclobenzaprine hydrochloride synthesis, with N-nitroso compounds requiring specific monitoring due to their potential genotoxicity [30]. Control strategies include optimization of synthetic routes to prevent nitrosamine formation, use of high-purity raw materials free from nitrosating agents, and implementation of validated analytical methods capable of detecting trace levels [30].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

297.1284273 g/mol

Monoisotopic Mass

297.1284273 g/mol

Heavy Atom Count

21

Appearance

White to Off-White Solid

Melting Point

175-177°C

Related CAS

303-50-4 (free base)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

438-59-5

Dates

Modify: 2023-08-15

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